molecular formula C8H6BrNS B132511 1-(Bromomethyl)-4-isothiocyanatobenzene CAS No. 155863-32-4

1-(Bromomethyl)-4-isothiocyanatobenzene

Cat. No.: B132511
CAS No.: 155863-32-4
M. Wt: 228.11 g/mol
InChI Key: NSQGUALFBVTBHL-UHFFFAOYSA-N
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Safety and Hazards

4-(Bromomethyl)phenyl isothiocyanate is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

Isothiocyanates, including 4-(Bromomethyl)phenyl isothiocyanate, have received increasing attention due to their chemopreventive, anticancer, and antimicrobial activities . They are considered to be the most biologically active degradation products of glucosinolates . Therefore, they have the potential to realize the industrial production of some complicated isothiocyanates .

Mechanism of Action

Target of Action

4-(Bromomethyl)phenyl isothiocyanate (BMITC) is a hetero-bifunctional linker . Its primary targets are pyridyl-nitrogen compounds, where it acts to introduce an amine or thiol reactive group . This allows for the creation of complex molecules with diverse functionalities.

Mode of Action

The compound interacts with its targets through a process known as quaternization . This involves the replacement of a hydrogen atom in the target molecule with the isothiocyanate group from BMITC . The resulting change is the introduction of an amine or thiol reactive group .

Biochemical Pathways

Isothiocyanates, in general, are known to be biologically active degradation products of glucosinolates . They are widely applied as chemoselective electrophiles in bioconjugate chemistry due to their tolerance toward aqueous reaction conditions .

Result of Action

The introduction of an amine or thiol reactive group into a target molecule can significantly alter its properties and functions . For example, BMITC is used as a synthetic building block for the preparation of fluorescent labels , which can be used in various biological and chemical studies.

Action Environment

The action of BMITC can be influenced by various environmental factors. For instance, the reaction of BMITC with its targets is carried out under the protection of nitrogen and in the presence of a solvent like dimethylbenzene . These conditions help to ensure the efficiency of the reaction and the yield of the product .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Bromomethyl)-4-isothiocyanatobenzene can be synthesized through a reaction involving 4-(Bromomethyl)benzylamine and thiophosgene . The reaction typically takes place in an organic solvent such as dichloromethane at low temperatures to prevent side reactions . The reaction proceeds as follows:

  • Dissolve 4-(Bromomethyl)benzylamine in dichloromethane.
  • Add thiophosgene dropwise while maintaining the temperature at 0°C.
  • Stir the reaction mixture for several hours until the reaction is complete.
  • Purify the product by column chromatography to obtain this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

1-(Bromomethyl)-4-isothiocyanatobenzene undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Bromomethyl)-4-isothiocyanatobenzene is unique due to its bromomethyl group, which provides distinct reactivity compared to other similar compounds. The bromine atom makes the compound more reactive in nucleophilic substitution reactions, allowing for a wider range of chemical modifications .

Properties

IUPAC Name

1-(bromomethyl)-4-isothiocyanatobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNS/c9-5-7-1-3-8(4-2-7)10-6-11/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSQGUALFBVTBHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CBr)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601278359
Record name 1-(Bromomethyl)-4-isothiocyanatobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601278359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155863-32-4
Record name 1-(Bromomethyl)-4-isothiocyanatobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=155863-32-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Bromomethyl)-4-isothiocyanatobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601278359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Bromomethyl)phenyl isothiocyanate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

N-bromosuccinimide (6.26 g) (supplied from Tokyo Chemical Industry) and 1.13 g of 70% benzoyl peroxide (supplied from Aldrich) were added to a solution of 5.02 g of p-tolyl isothiocyanate (supplied from Tokyo Chemical Industry) in 100 mL of carbon tetrachloride, and stirred with heating reflux for 19 hours. The reaction suspension was filtrated and the filtrate was concentrated. The residue was applied onto the silica gel column and eluted with hexane, to yield 4.85 g of the title compound.
Quantity
6.26 g
Type
reactant
Reaction Step One
Quantity
1.13 g
Type
reactant
Reaction Step One
Quantity
5.02 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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